

"4-(Chloromethyl)-1-methyl-1H-imidazole" stability and reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Chloromethyl)-1-methyl-1H-imidazole

Cat. No.: B178355

[Get Quote](#)

An In-depth Technical Guide to the Stability and Reactivity of **4-(Chloromethyl)-1-methyl-1H-imidazole**

Authored by: A Senior Application Scientist Abstract

4-(Chloromethyl)-1-methyl-1H-imidazole is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in pharmaceutical and materials science discovery. Its utility is defined by the reactive chloromethyl group appended to the stable 1-methylimidazole core. This guide provides an in-depth analysis of the compound's stability profile, explores the mechanistic underpinnings of its reactivity, offers validated experimental protocols, and outlines best practices for its handling and storage. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile reagent in their synthetic endeavors.

Introduction and Core Concepts

4-(Chloromethyl)-1-methyl-1H-imidazole, often utilized as its more stable hydrochloride salt, is a bifunctional molecule. It combines the aromatic stability and coordination properties of a methylated imidazole ring with a highly electrophilic chloromethyl group. This unique combination makes it an excellent intermediate for introducing the 1-methylimidazol-4-yl-methyl moiety into a diverse range of molecular scaffolds.

The primary driver of its reactivity is the chloromethyl group (-CH₂Cl), which acts as a potent electrophile. The chlorine atom is an effective leaving group, making the benzylic-like carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in constructing complex molecules, from pharmacologically active agents to functionalized polymers.^[1] Understanding the delicate balance between its inherent reactivity and its stability is crucial for its successful application in multi-step syntheses.

Physicochemical Properties and Stability Profile

The stability of **4-(Chloromethyl)-1-methyl-1H-imidazole** is a critical consideration for its storage and handling. The free base is less stable than its hydrochloride salt. The salt form is preferred for long-term storage as protonation of the imidazole ring decreases the molecule's overall nucleophilicity, thereby minimizing the potential for self-reaction or polymerization.

Property	Value	Reference
Chemical Name	4-(Chloromethyl)-1-methyl-1H-imidazole	[2][3]
CAS Number	112258-59-0	[2][3]
Molecular Formula	C ₅ H ₇ CIN ₂	[3][4]
Molecular Weight	130.58 g/mol	[3][4]
Form	Solid (often as hydrochloride salt)	[5]
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	[5]

Thermal and Chemical Stability

The principal pathway for degradation involves the hydrolysis of the chloromethyl group, particularly in the presence of moisture. Elevated temperatures can accelerate this process and may lead to oligomerization or polymerization. The C-Cl bond is the most labile part of the molecule. For related nitroimidazole compounds, decomposition at high temperatures can involve complex pathways including the elimination of nitro groups; however, for this non-nitrated analogue, nucleophilic displacement and elimination are the primary concerns.^[6]

Best Practices for Storage: To ensure long-term viability, the compound, preferably as its hydrochloride salt, should be stored in a tightly sealed container in a refrigerator (2-8°C).^[5] The container's headspace should be flushed with an inert gas like argon or nitrogen to displace moisture and oxygen.

Core Reactivity: The Electrophilic Nature of the Chloromethyl Group

The synthetic utility of **4-(Chloromethyl)-1-methyl-1H-imidazole** is dominated by the SN₂ (nucleophilic substitution) reactions at the chloromethyl carbon. The chlorine atom serves as a good leaving group, facilitating the formation of new bonds with a wide array of nucleophiles.

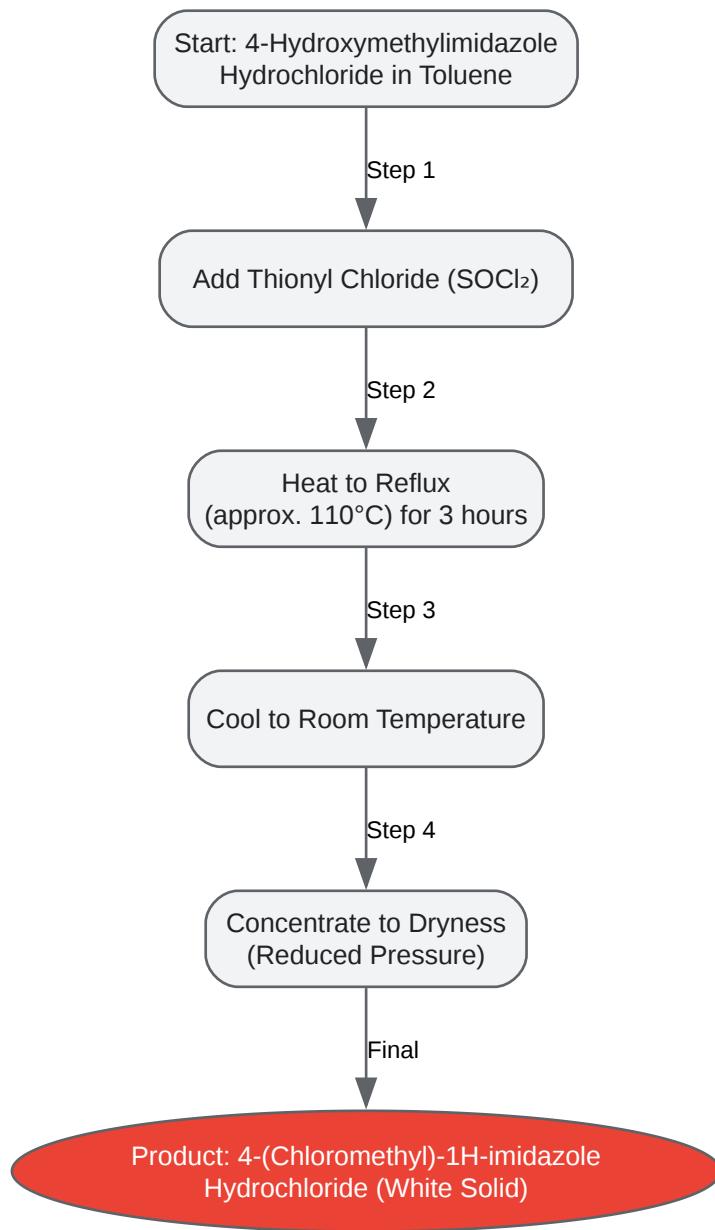
Nucleophilic Substitution Reactions

This compound is an exemplary substrate for introducing the imidazole scaffold onto other molecules.^[1] The electrophilic carbon of the -CH₂Cl group readily reacts with various nucleophiles:

- **N-Nucleophiles (Amines, Anilines):** Reaction with primary or secondary amines yields the corresponding 4-(aminomethyl)-1-methyl-1H-imidazoles, which are common substructures in bioactive molecules.
- **O-Nucleophiles (Alcohols, Phenols):** Alkoxylation or phenoxylation leads to the formation of ether linkages, a key strategy in modifying solubility and pharmacokinetic properties.
- **S-Nucleophiles (Thiols):** Thiols react efficiently to produce thioethers, a linkage important in various pharmaceutical agents, including the anti-ulcer drug cimetidine, which is synthesized from a similar precursor.^[7]
- **C-Nucleophiles (Enolates, Organometallics):** The formation of new carbon-carbon bonds is achievable, allowing for the extension of carbon frameworks.
- **Other Nucleophiles:** Azides, cyanides, and other nucleophiles can also be employed to introduce diverse functional groups.

The diagram below illustrates the general mechanism for this key reaction.

Caption: Generalized SN2 reaction at the chloromethyl group.


Synthesis and Experimental Protocols

The synthesis of chloromethylated imidazoles is typically achieved by the chlorination of the corresponding hydroxymethyl imidazole. The following protocol, adapted from established literature procedures for the hydrochloride salt, serves as a reliable method.[5][8]

Protocol 1: Synthesis of 4-(Chloromethyl)-1H-imidazole hydrochloride

This procedure details the conversion of 4-hydroxymethylimidazole hydrochloride to its chlorinated analogue, a process directly applicable to the synthesis of the N-methylated target molecule from its corresponding alcohol precursor.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for chloromethylated imidazoles.

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2 mL of thionyl chloride in 20 mL of toluene.
- Addition of Starting Material: To this solution, carefully add 700 mg of 4-hydroxymethylimidazole hydrochloride in portions. The addition can be exothermic.^{[5][8]}

- Reaction: Heat the reaction mixture to the reflux temperature of toluene and maintain for 3 hours. The progress of the reaction can be monitored by TLC.
- Workup: After the reaction is complete, allow the mixture to cool to room temperature.
- Isolation: Concentrate the mixture to dryness under reduced pressure using a rotary evaporator. This removes excess toluene and thionyl chloride.
- Product: The resulting white solid is 4-(Chloromethyl)-1H-imidazole hydrochloride. The reported yield for this procedure is typically very high (e.g., 99%).[\[5\]](#)

Causality and Rationale:

- Thionyl Chloride: It is a highly effective chlorinating agent for converting alcohols to alkyl chlorides. The byproducts (SO_2 and HCl) are gaseous, which simplifies purification.
- Toluene: It serves as a suitable solvent with a boiling point high enough to facilitate the reaction.
- Hydrochloride Salt: Using the hydrochloride salt of the starting material is common and ensures compatibility with the acidic conditions generated during the reaction.

Safety, Handling, and Storage

Working with **4-(Chloromethyl)-1-methyl-1H-imidazole** and its congeners requires adherence to strict safety protocols due to their corrosive and reactive nature.

Hazard Category	Classification	Precautionary Measures
Acute Toxicity (Oral)	Category 4	Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[9]
Skin Corrosion/Irritation	Category 1B / 2	Causes severe skin burns. Wear protective gloves and clothing.[9][10]
Eye Damage/Irritation	Category 1	Causes serious eye damage. Wear eye/face protection.[9][10]
Target Organ Toxicity	STOT SE 3	May cause respiratory irritation. Use only outdoors or in a well-ventilated area.

Handling:

- Always handle this compound inside a chemical fume hood.
- Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[10][11]
- Avoid creating dust.[11][12]
- Ensure eyewash stations and safety showers are readily accessible.[9]

Storage:

- Store locked up in a cool, dry, and well-ventilated area.[5][11][12]
- Keep the container tightly closed and under an inert atmosphere (argon or nitrogen).[5]
- Store away from incompatible materials such as strong oxidizing agents, bases, and water/moisture.

Conclusion

4-(Chloromethyl)-1-methyl-1H-imidazole is a high-value synthetic intermediate whose reactivity is centered on the electrophilic chloromethyl group. Its successful use hinges on a thorough understanding of its stability, particularly its sensitivity to moisture and heat, which necessitates storage as a hydrochloride salt under refrigerated and inert conditions. The primary mode of reaction, nucleophilic substitution, provides a robust and versatile method for incorporating the 1-methylimidazole moiety into diverse molecular architectures. By following the validated protocols and adhering to the stringent safety and handling guidelines outlined in this guide, researchers can effectively and safely harness the synthetic potential of this powerful chemical building block.

References

- Benchchem. 4-(Chloromethyl)-1H-imidazole | 23785-22-0.
- ChemicalBook. 4-(Chloromethyl)-1H-imidazole hydrochloride CAS#: 38585-61-4.
- PrepChem.com. Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride.
- ResearchGate. Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1).
- Sigma-Aldrich. 4-(Chloromethyl)-1H-imidazole hydrochloride AldrichCPR.
- Thieme Connect. Exploring the Synthesis and the Reactivity of 4-[4-(Chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole in TDAE Strategy.
- Fisher Scientific. SAFETY DATA SHEET.
- ChemicalBook. **4-(Chloromethyl)-1-methyl-1H-imidazole** | 112258-59-0.
- Google Patents. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.
- PubChem. 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | C4H8Cl2N2 | CID 2760928.
- ECHEMI. 2-(CHLOROMETHYL)-1H-IMIDAZOLE HYDROCHLORIDE SDS, 396105-96-7 Safety Data Sheets.
- Apollo Scientific. 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride.
- Sigma-Aldrich. 4-(Chloromethyl)-1H-imidazole hydrochloride AldrichCPR | Sigma.
- Sigma-Aldrich. 4-(Chloromethyl)-1H-imidazole hydrochloride AldrichCPR | Sigma.
- PubChem. **4-(Chloromethyl)-1-methyl-1H-imidazole** | C5H7ClN2 | CID 12147488.
- Fisher Scientific. SAFETY DATA SHEET.
- BLDpharm. 17289-30-4|**4-(Chloromethyl)-1-methyl-1H-imidazole** hydrochloride.
- BOC Sciences. CAS 112258-59-0 4-chloromethyl-1-methyl-imidazole.
- Google Patents. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
- Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl).

- The Data Institute. CAS 112258-59-0 **4-(Chloromethyl)-1-methyl-1H-imidazole** Chemical Report & Database.
- PubMed. On the decomposition mechanisms of new imidazole-based energetic materials.
- Barcelona Fine Chemicals. 4-Chloro-2-methyl-1H-imidazole.
- ChemSrc. **4-(Chloromethyl)-1-methyl-1H-imidazole** | CAS 112258-59-0 | Chemical.
- Google Patents. CN106674121A - Preparation method of 4-halogen-1H-imidazole.
- Wikipedia. 1-Methylimidazole.
- ResearchGate. Nucleophilic substitution in the imidazole ring.
- Journal of the Chemical Society, Perkin Transactions 1. A general route to 4-substituted imidazoles.
- Australian Department of Health. 1H-Imidazole, 1-methyl - Evaluation statement.
- National Center for Biotechnology Information. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. [4-\(Chloromethyl\)-1-methyl-1H-imidazole | 112258-59-0](http://4-(Chloromethyl)-1-methyl-1H-imidazole | 112258-59-0) [chemicalbook.com]
- 3. [4-\(Chloromethyl\)-1-methyl-1H-imidazole | C5H7CIN2 | CID 12147488](http://4-(Chloromethyl)-1-methyl-1H-imidazole | C5H7CIN2 | CID 12147488) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bocsci.com [bocsci.com]
- 5. [4-\(Chloromethyl\)-1H-imidazole hydrochloride CAS#: 38585-61-4](http://4-(Chloromethyl)-1H-imidazole hydrochloride CAS#: 38585-61-4) [amp.chemicalbook.com]
- 6. On the decomposition mechanisms of new imidazole-based energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. ["4-(Chloromethyl)-1-methyl-1H-imidazole" stability and reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b178355#4-chloromethyl-1-methyl-1h-imidazole-stability-and-reactivity\]](https://www.benchchem.com/product/b178355#4-chloromethyl-1-methyl-1h-imidazole-stability-and-reactivity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com